molecular formula C21H20FNO4 B2773795 2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclobutyl]-2-fluoroacetic acid CAS No. 2445782-57-8

2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclobutyl]-2-fluoroacetic acid

Cat. No.: B2773795
CAS No.: 2445782-57-8
M. Wt: 369.392
InChI Key: NNPUWZLCYMWPGA-ZHZUQJFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclobutyl]-2-fluoroacetic acid is a complex organic compound characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, a cyclobutyl ring, and a fluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclobutyl]-2-fluoroacetic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving suitable starting materials.

    Introduction of the Fmoc protecting group: The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis procedures, ensuring the availability of high-purity starting materials, and optimizing reaction conditions for maximum yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclobutyl]-2-fluoroacetic acid can undergo various chemical reactions, including:

    Substitution reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Deprotection reactions: The Fmoc group can be removed using bases like piperidine, revealing the free amine group.

    Oxidation and reduction reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Deprotection: Piperidine in a suitable solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Fmoc group yields the free amine derivative, while substitution reactions can yield a variety of substituted acetic acid derivatives.

Scientific Research Applications

2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclobutyl]-2-fluoroacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclobutyl]-2-fluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can protect the amine functionality during synthetic processes, and its removal can reveal the active amine group, which can then participate in further reactions. The fluoro group can influence the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclobutyl]-2-fluoroacetic acid can be compared with other similar compounds, such as:

    2-(9H-Fluoren-9-ylmethoxycarbonylamino)-propionic acid: Similar in structure but lacks the fluoro group and cyclobutyl ring.

    2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetic acid: Similar but with different substituents on the cyclobutyl ring.

The uniqueness of this compound lies in its combination of the Fmoc protecting group, cyclobutyl ring, and fluoroacetic acid moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutyl]-2-fluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO4/c22-19(20(24)25)12-9-13(10-12)23-21(26)27-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,12-13,18-19H,9-11H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPUWZLCYMWPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.